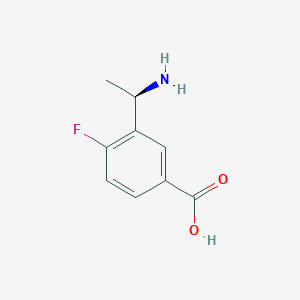
5-Bromo-4-(bromomethyl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and pyridine as its core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-fluoropyridine typically involves the bromination of 4-(bromomethyl)-2-fluoropyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various synthetic applications.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido, thiocyanato, or other substituted derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-4-(bromomethyl)-2-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-4-(bromomethyl)-2-fluoropyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, further contributing to the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-(bromomethyl)-2-chloropyridine
- 5-Bromo-4-(bromomethyl)-2-methylpyridine
- 5-Bromo-4-(bromomethyl)-2-iodopyridine
Uniqueness
5-Bromo-4-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form strong halogen bonds. Additionally, the fluorine atom can influence the electronic properties of the pyridine ring, making this compound particularly valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H4Br2FN |
|---|---|
Peso molecular |
268.91 g/mol |
Nombre IUPAC |
5-bromo-4-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |
Clave InChI |
HGADIWAUJMBWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
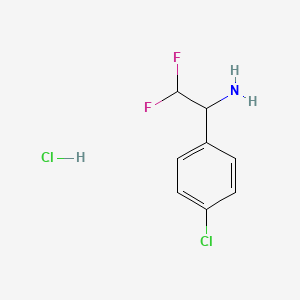
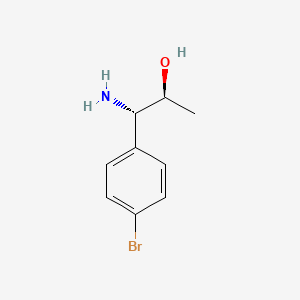
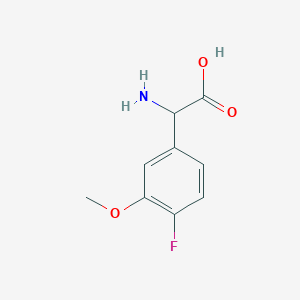

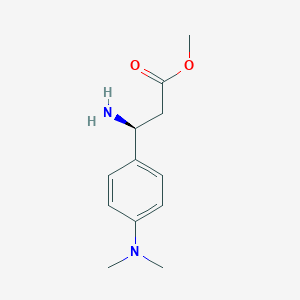

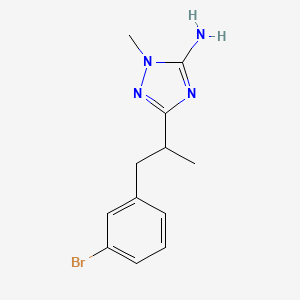
![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
